REACTION_CXSMILES
|
[F:1][C:2]1[C:7]([N+:8]([O-])=O)=[CH:6][CH:5]=[C:4]([F:11])[C:3]=1[C:12]1[CH:17]=[CH:16][N:15]=[CH:14][CH:13]=1>C(O)C.[Ni]>[NH2:8][C:7]1[C:2]([F:1])=[C:3]([C:12]2[CH:13]=[CH:14][N:15]=[CH:16][CH:17]=2)[C:4]([F:11])=[CH:5][CH:6]=1
|
Name
|
4-(2,6-difluoro-3-nitrophenyl)pyridine
|
Quantity
|
10.9 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C(=CC=C1[N+](=O)[O-])F)C1=CC=NC=C1
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
15 g
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
for 1 hour
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was then filtered through diatomaceus earth
|
Type
|
CUSTOM
|
Details
|
the filtrate was evaporated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C(=C(C(=CC1)F)C1=CC=NC=C1)F
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 68% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |